Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
Description
Synthesis Analysis
The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- and related compounds often involves complex chemical reactions, utilizing various catalysts and methodologies to achieve desired structures and functionalities. Techniques such as aldol condensation, using metal oxides or hydroxyapatite catalysts, have been suggested for the production of related butanol compounds from ethanol, indicating a preference for chemical conversion routes over fermentation due to efficiency and fewer by-product formations (Ndaba, Chiyanzu, & Marx, 2015).
Molecular Structure Analysis
The molecular structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- encompasses a framework that allows for various chemical interactions and reactions. Studies on related compounds, such as 1,3-butadiene and its analogues, have shown that molecular structures can significantly influence the chemical reactivity, highlighting the importance of structural analysis in understanding compound behavior (Sadowski & Kula, 2024).
Chemical Reactions and Properties
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, participates in various chemical reactions, reflecting its reactivity and interaction with different chemical agents. The compound's behavior in reactions such as hydrocyanation indicates its potential utility in organic synthesis and chemical transformations (Bini, Müller, & Vogt, 2010).
Physical Properties Analysis
The physical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, such as solubility, volatility, and crystallization behavior, play crucial roles in its applicability and handling. For example, poly(butylene 2,6-naphthalate), a related polyester, shows significant interest due to its excellent anti-abrasion, chemical resistance, and gas barrier characteristics, underlining the importance of understanding physical properties (Ding et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are pivotal in defining the utility and safety of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-. Investigations into related compounds have underscored the diverse reactivity profiles and potential as valuable reagents in organic synthesis, offering insights into the compound's chemical behavior (Wang et al., 2022).
Scientific Research Applications
Synthesis and Chemical Properties
Butanamide derivatives, such as 3-oxo-N-(pyridin-2-yl)butanamide, have been extensively studied for their synthetic routes and chemical properties. These compounds serve as precursors for the synthesis of heterocyclic compounds, demonstrating significant reactivity and synthetic importance. Research highlights methods involving the reaction of diketene with aromatic primary amines and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate to prepare these butanamide derivatives, which are crucial for further chemical transformations (Fadda, Abdel‐Galil, & Elattar, 2015).
Antimicrobial and Anticancer Applications
Butanamide derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide showed moderate antimicrobial activity. This indicates the potential of butanamide derivatives in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009). Furthermore, specific butanamide compounds were synthesized and characterized, showing promising in vitro antimicrobial, anticancer, and antileishmanial activities, as well as interaction with SS-DNA, indicating their potential in medicinal chemistry and drug development (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).
Material Science and Catalysis
In material science, butanamide derivatives have been utilized in the synthesis of novel azodisperse dyes from 3-oxo-N-(pyrazol-4-yl)butanamide for dyeing polyester fibers. This research indicates the role of butanamide derivatives in developing new materials with specific applications in the textile industry (Girges, Hanna, & Elagamey, 2007). Additionally, butanamide derivatives have been explored for their electrocatalytic properties, such as in the synthesis of hydrogen peroxide, showcasing the potential of these compounds in catalysis and green chemistry applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).
properties
IUPAC Name |
3-oxo-N-[2-(3-oxobutanoylamino)ethyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)5-9(15)11-3-4-12-10(16)6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZDEEDOBAPARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCNC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061716 | |
Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
CAS RN |
1471-94-9 | |
Record name | N,N′-1,2-Ethanediylbis[3-oxobutanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1471-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-Ethylenebis(3-oxobutyramide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-Acetoacetylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71996 | |
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Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenebis[3-oxobutyramide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-ETHYLENEBIS(3-OXOBUTYRAMIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ9KBH6MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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